
Lithium diisopropylamide
Overview
Description
Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is widely used as a strong base in organic synthesis due to its good solubility in non-polar organic solvents and its non-nucleophilic nature. This compound is typically a colorless solid but is usually generated and observed only in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium diisopropylamide is commonly prepared by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium at temperatures ranging from 0 to -78°C . The reaction can be represented as follows:
(CH₃)₂CHNH(CH₃)₂+n-BuLi→LiN(CH(CH₃)₂)₂+n-BuH
Industrial Production Methods: For industrial-scale production, the same reaction is employed, but it is carried out in larger reactors with precise temperature control to ensure the safety and efficiency of the process. The product is often handled in solution form to avoid the pyrophoric nature of the solid compound .
Chemical Reactions Analysis
Types of Reactions: Lithium diisopropylamide primarily undergoes deprotonation reactions due to its strong basicity. It is used to generate enolates from carbonyl compounds, which can then participate in various nucleophilic substitution reactions .
Common Reagents and Conditions:
Alkylation: this compound is used to form enolates that can react with alkyl halides to produce alkylated products.
Halogenation: Enolates generated by this compound can react with halogens to form halogenated compounds.
Aldol Reactions: Enolates can also undergo aldol reactions to form β-hydroxy carbonyl compounds.
Major Products: The major products formed from these reactions include alkylated, halogenated, and aldol products, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Applications
2.1 Deprotonation Reactions
Lithium diisopropylamide is extensively used for the deprotonation of carbon acids, including esters and ketones. The compound's ability to selectively remove protons from α-positions allows for the formation of enolates, which are crucial intermediates in numerous synthetic transformations.
Case Study: Deprotonation of Esters
- Substrate: Ethyl acetate
- Reaction Conditions: LDA in THF at -78 °C
- Outcome: Formation of the corresponding enolate, facilitating subsequent alkylation reactions.
2.2 Lithiation Reactions
This compound is particularly effective in lithiation reactions, where it selectively introduces lithium into aromatic compounds. This regioselectivity is influenced by steric factors and the specific conditions under which the reaction is conducted.
Case Study: Ortholithiation of Fluoropyridines
- Substrates: 2-fluoropyridine and 2,6-difluoropyridine
- Reaction Conditions: LDA-mediated lithiation in THF at -78 °C
- Mechanism Insights: Studies revealed that LDA can undergo dimerization and deaggregation processes that affect reactivity and regioselectivity .
Stability and Handling
This compound solutions are generally stable under controlled conditions, but solid forms are pyrophoric. Recent advancements have focused on developing stable formulations that can be safely handled and transported.
Table 1: Stability Data for this compound Solutions
Solvent | Stability (Months) | Handling Precautions |
---|---|---|
Tetrahydrofuran | 6 | Inert atmosphere required |
Ether | 3 | Avoid moisture exposure |
Non-polar solvents | Variable | Store under inert gas |
Biological Applications
Recent research has explored the potential biological applications of this compound, particularly in cancer therapy. Its ability to modulate cellular pathways has been investigated in various cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
Mechanism of Action
The primary mechanism of action of lithium diisopropylamide involves the deprotonation of acidic hydrogen atoms in organic molecules. This deprotonation generates enolates, which are nucleophilic species that can participate in various chemical reactions. The process can be summarized as follows:
R-CH₂-CO-R’+LiN(CH(CH₃)₂)₂→R-CH=CO-R’+LiN(CH(CH₃)₂)₂H
The enolate ion formed is stabilized by resonance, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Lithium diethylamide: Used for similar deprotonation reactions but is less sterically hindered than lithium diisopropylamide.
Sodium hydride: Another strong base used for deprotonation but is more nucleophilic and less selective than this compound.
Potassium tert-butoxide: Used for deprotonation and elimination reactions, but it is more basic and less selective than this compound.
Uniqueness: this compound is unique due to its combination of strong basicity and steric hindrance, which allows it to selectively deprotonate less accessible hydrogen atoms without participating in nucleophilic substitution reactions .
Biological Activity
Lithium diisopropylamide (LDA) is a prominent organolithium compound widely used in organic synthesis due to its strong basicity and unique reactivity. This article delves into the biological activity of LDA, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
LDA is characterized by the molecular formula and is typically generated in situ from n-butyllithium and diisopropylamine. It is known for its high solubility in non-polar organic solvents and non-nucleophilic nature, making it an effective base for deprotonation reactions, particularly with weakly acidic compounds such as carbon acids .
Mechanistic Insights
The mechanism of LDA-mediated reactions often involves:
- Deprotonation : LDA effectively abstracts protons from substrates, forming enolates that can further participate in nucleophilic substitution reactions.
- Lithiation : LDA facilitates the lithiation of aromatic compounds, enhancing their reactivity towards electrophiles. For instance, studies have shown that LDA mediates the ortholithiation of fluorinated pyridines at low temperatures (-78 °C), leading to regioselective substitutions .
Medicinal Chemistry
LDA's role extends beyond organic synthesis; it has been explored for its potential therapeutic applications. Its ability to deprotonate various substrates makes it valuable in the synthesis of biologically active compounds.
- Anticancer Activity : Some derivatives synthesized using LDA have demonstrated significant cytotoxic effects against cancer cell lines. For example, certain alkaloids derived from LDA-mediated reactions showed IC50 values as low as 1-2.3 µg/mL against P-388 murine leukemia cells .
- Neuropharmacology : LDA has been investigated for its effects on neurotransmitter systems. Its influence on the modulation of neurotransmitter release suggests potential applications in treating mood disorders .
Case Study 1: Ortholithiation of Fluoropyridines
In a detailed study, LDA was used to mediate the ortholithiation of 2,6-difluoropyridine. The reaction was quantitatively successful at -78 °C, forming aryllithium intermediates that were subsequently converted to aminopyridines upon warming . The mechanistic pathways involved were elucidated through kinetic studies that revealed both monomeric and dimeric forms of LDA participating in the reaction.
Reaction | Conditions | Product |
---|---|---|
Ortholithiation of 2,6-difluoropyridine | -78 °C in THF | 2-fluoro-6-(diisopropylamino)pyridine |
Case Study 2: Synthesis of Anticancer Agents
Research into the synthesis of new anticancer agents involved the use of LDA to generate reactive intermediates capable of undergoing further transformations. The resulting compounds exhibited notable antiproliferative activity against various cancer cell lines, indicating the utility of LDA in drug development .
Research Findings
Recent studies have focused on optimizing reaction conditions involving LDA to enhance yields and selectivity:
- Kinetic Studies : Investigations revealed that the rate of lithiation is sensitive to trace amounts of lithium chloride (LiCl), which catalyzes the deaggregation of LDA dimers into more reactive monomers .
- Thermodynamic Control : The choice between kinetic and thermodynamic control in deprotonation reactions has been explored extensively, with findings suggesting that sterically hindered bases like LDA favor kinetic pathways under specific conditions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling LDA in laboratory settings?
LDA is highly reactive and moisture-sensitive, requiring stringent safety measures. Key protocols include:
- Conducting reactions under inert atmospheres (argon/nitrogen) and using anhydrous solvents .
- Wearing appropriate PPE (gloves, goggles, flame-resistant lab coats) due to its flammability and corrosive nature .
- Storing LDA solutions at low temperatures (-20°C) in sealed, labeled containers away from oxidizing agents .
- Documenting training on emergency procedures (e.g., spill containment, fire suppression) and ensuring access to Safety Data Sheets (SDS) .
Q. Why is LDA preferred as a non-nucleophilic base in deprotonation reactions?
LDA’s steric bulk from isopropyl groups limits nucleophilic attack, making it ideal for selective deprotonation of weakly acidic substrates (e.g., ketones, esters). Its strong basicity (pKa ~36 in THF) ensures complete enolate formation, while its solubility in non-polar solvents (e.g., THF, hexanes) facilitates homogeneous reaction conditions .
Q. How does solvent choice impact the reactivity of LDA in organic synthesis?
Solvents influence LDA’s aggregation state and reactivity. For example:
- THF : Stabilizes monomeric LDA via solvation, enhancing reactivity for fast deprotonation .
- Hexanes : Promote dimeric or tetrameric aggregates, reducing reactivity but improving selectivity in hindered substrates .
- TMEDA : Chelates lithium, breaking aggregates into more reactive monomeric species, accelerating reactions like enolization .
Advanced Research Questions
Q. How do aggregation states of LDA influence its reactivity and reaction kinetics?
LDA exists as dimers, tetramers, or mixed aggregates, with deaggregation often being rate-limiting. For instance:
- Dimeric LDA in THF requires dissociation into monomers for reactivity, as shown by kinetic studies where rate constants correlate with solvent polarity .
- Computational models (MP2/6-31G(d)) reveal eight distinct minima during dimer-to-monomer conversion, with energy barriers (~10–15 kcal/mol) dictating reaction rates .
- Aggregation reduces effective basicity; thus, additives like LiCl disrupt aggregates, accelerating reactions via mixed LiCl-LDA species .
Q. What role do mixed aggregates play in LDA-mediated reactions, and how can they be leveraged to optimize yields?
Mixed aggregates (e.g., LDA-enolate or LDA-LiCl complexes) alter reaction pathways:
- Autocatalysis : Lithium enolates generated in situ can deaggregate LDA dimers, creating reactive mixed aggregates that accelerate subsequent deprotonation .
- LiCl Catalysis : Sub-stoichiometric LiCl (≤1 mol%) promotes monomeric LDA formation, enhancing 1,4-addition rates to unsaturated esters by 100-fold .
- Methodological Insight : Monitoring aggregate speciation via Li/N NMR spectroscopy enables real-time optimization of reaction conditions .
Q. Can computational methods predict the deaggregation pathways of LDA, and how do these insights inform experimental design?
Density functional theory (DFT) and MP2 calculations have mapped LDA’s deaggregation energetics:
- THF-solvated dimers dissociate into monomers via transition states stabilized by η→η ligand reorganization, with barriers aligning with experimental kinetics (10–10 Ms) .
- Computational screening of ligands (e.g., hemilabile ethers) identifies candidates that lower deaggregation barriers, enabling catalyst design for accelerated enolization .
Q. How do hemilabile ligands enhance LDA-mediated enolization reactions?
Hemilabile ligands (e.g., MeOCHCHNMe) bind LDA in η (ether) or η (chelation) modes:
- In enolization, η-binding stabilizes transition states, reducing activation energy and accelerating reactions 10,000-fold compared to non-chelating solvents like n-BuOMe .
- Kinetic profiling reveals a shift from dimer-dominated pathways to monomeric mechanisms as ligands modulate aggregation .
Q. Methodological Considerations
Q. What experimental techniques are critical for studying LDA’s solution behavior?
- NMR Spectroscopy : Li and N isotopic labeling tracks aggregation states and ligand exchange dynamics .
- Kinetic Profiling : Stopped-flow UV-Vis or in-situ IR spectroscopy monitors reaction progress under cryogenic conditions (-78°C) .
- X-ray Crystallography : Resolves solid-state structures (e.g., TMEDA-solvated LDA dimers) to infer solution-phase behavior .
Q. How can researchers mitigate side reactions in LDA-mediated processes?
- Temperature Control : Maintaining low temperatures (-78°C) suppresses undesired protonation or elimination pathways .
- Substrate Pre-treatment : Drying substrates (e.g., molecular sieves) prevents quenching of LDA by residual moisture .
- Additive Screening : LiCl or HMPA can redirect reaction pathways by stabilizing reactive intermediates .
Properties
IUPAC Name |
lithium;di(propan-2-yl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHNCUQKCANBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14LiN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-18-9 (Parent) | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063305 | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium diisopropylamide | |
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URL | https://haz-map.com/Agents/14725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4111-54-0 | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium diisopropylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LITHIUM DIISOPROPYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL028KIW1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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